4-aminonaphthalene-1,2-dione;hydrate
Overview
Description
4-Aminonaphthalene-1,2-dione;hydrate is an organic compound with the molecular formula C10H7NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a dione (two ketone groups) at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminonaphthalene-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 1,2-naphthoquinone with ammonia or an amine under controlled conditions. For example, the reaction of 1,2-naphthoquinone with ammonia in the presence of a catalyst such as copper(II) oxide can yield 4-aminonaphthalene-1,2-dione .
Industrial Production Methods
Industrial production of 4-aminonaphthalene-1,2-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrated form .
Chemical Reactions Analysis
Types of Reactions
4-Aminonaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, dihydroxy naphthalenes, and substituted naphthalenes .
Scientific Research Applications
4-Aminonaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-aminonaphthalene-1,2-dione exerts its effects involves interactions with cellular components. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase-II, an enzyme involved in DNA replication. The compound binds to the ATPase domain of the enzyme, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2-naphthoquinone: Similar in structure but lacks the dione groups.
4-Amino-1-naphthalenesulfonic acid: Contains a sulfonic acid group instead of dione groups.
2-Amino-1,4-naphthoquinone: Differently substituted naphthoquinone derivative.
Uniqueness
4-Aminonaphthalene-1,2-dione is unique due to the presence of both amino and dione groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-aminonaphthalene-1,2-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H7NO2.H2O/c2*11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h2*1-5H,11H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSVNXPEGBQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174927 | |
Record name | 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20814-38-4 | |
Record name | 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020814384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1,2-naphthoquinone hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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